(S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)(methyl)carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylcarbamate moiety. It is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including nucleophilic substitution (SN1 and SN2), oxidation, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur under both SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. .
Oxidation: The hydroxy group in the compound can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted carbamates, while oxidation and reduction reactions can yield corresponding carbonyl and hydroxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate is used as a protecting group for amines during synthetic transformations . It helps to prevent unwanted side reactions and can be easily removed under mild conditions.
Biology: In biological research, this compound is used as a probe for studying macromolecular complexes by nuclear magnetic resonance (NMR) spectroscopy . The tert-butyl group provides a distinct NMR signal, making it useful for tracking and analyzing protein interactions.
Medicine: In medicine, carbamates like tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate are investigated for their potential use as enzyme inhibitors and therapeutic agents. They can modulate the activity of specific enzymes and pathways involved in various diseases.
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity and stability make it a valuable intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions . The hydroxy and carbamate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate is unique due to its specific stereochemistry and functional groups. The presence of the hydroxy group and the specific configuration of the carbon atoms contribute to its distinct reactivity and binding properties. These features make it particularly useful in applications where precise control over molecular interactions is required.
Properties
CAS No. |
264128-50-9 |
---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)7-10(8-14)13(6)11(15)16-12(3,4)5/h9-10,14H,7-8H2,1-6H3/t10-/m0/s1 |
InChI Key |
ULFUGNPKTPGAKG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](CO)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CO)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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